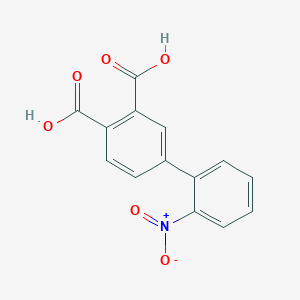![molecular formula C21H20O4 B12463980 3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Métodos De Preparación
The synthesis of 3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride . Additionally, heterogeneous catalysts such as cation-exchange resins and zeolites can be used . Industrial production methods often focus on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like sodium azide or alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the chromenone core or the attached substituents.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules . In biology and medicine, it has been investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a fluorescent dye and in the production of optical brighteners .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and the biological context. Detailed studies are often required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one can be compared with other coumarin derivatives, such as 4-methyl-7-hydroxycoumarin and 7-ethoxy-4-methylcoumarin . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of substituents in this compound gives it distinct characteristics that make it particularly valuable for certain applications.
Propiedades
Fórmula molecular |
C21H20O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-4-17-14(3)18-10-9-16(11-20(18)25-21(17)23)24-12-19(22)15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3 |
Clave InChI |
UYJKNUHVSNXIGD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12463899.png)

![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463907.png)


![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)

![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463989.png)
